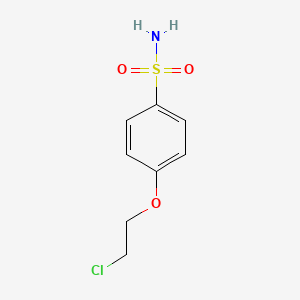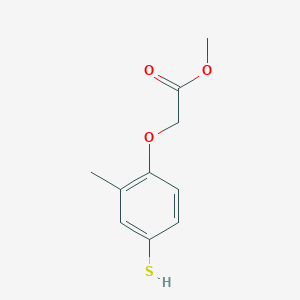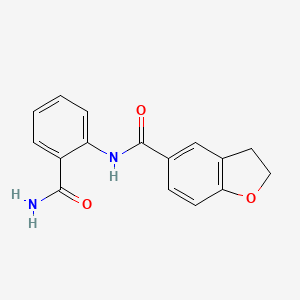
4-(4-Isopropylbenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of benzyl alcohols It is characterized by the presence of an isopropyl group attached to the benzyl ring and a piperidin-4-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylbenzyl)piperidin-4-ol typically involves the hydrogenation of cuminaldehyde in the presence of a catalyst such as Raney nickel. The reaction is carried out under specific conditions, including a methanol solution and high pressure . Another method involves the catalytic reduction of methyl p-isopropylbenzoate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(4-Isopropylbenzyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-(4-Isopropylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. For example, its insect repellent properties are attributed to its ability to interfere with the olfactory receptors of insects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylbenzyl alcohol: Shares a similar structure but lacks the piperidin-4-ol moiety.
Cuminaldehyde: An aldehyde derivative with similar aromatic properties.
p-Cymene: A related aromatic hydrocarbon with an isopropyl group.
Uniqueness
4-(4-Isopropylbenzyl)piperidin-4-ol is unique due to the presence of both the isopropyl-benzyl and piperidin-4-ol groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-5-3-13(4-6-14)11-15(17)7-9-16-10-8-15/h3-6,12,16-17H,7-11H2,1-2H3 |
Clé InChI |
SSZKHJKOOUTMIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B8671883.png)


![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)



![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)
![tert-butyl N-[(3-methylidenecyclobutyl)methyl]carbamate](/img/structure/B8671960.png)



